molecular formula C10H14N2O3 B13544514 5-(2-(Dimethylamino)ethoxy)picolinic acid

5-(2-(Dimethylamino)ethoxy)picolinic acid

Cat. No.: B13544514
M. Wt: 210.23 g/mol
InChI Key: KTMMTLUYZCFKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(dimethylamino)ethoxy]pyridine-2-carboxylic acid typically involves the reaction of 2-chloropyridine-5-carboxylic acid with 2-(dimethylamino)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-(dimethylamino)ethoxy]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-[2-(dimethylamino)ethoxy]pyridine-2-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[2-(dimethylamino)ethoxy]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(dimethylamino)ethanol: A precursor used in the synthesis of 5-[2-(dimethylamino)ethoxy]pyridine-2-carboxylic acid.

    Pyridine-2-carboxylic acid: Another precursor involved in the synthesis.

    5-(2-(dimethylamino)ethoxy)picolinic acid: A closely related compound with similar structural features.

Uniqueness

5-[2-(dimethylamino)ethoxy]pyridine-2-carboxylic acid is unique due to the presence of both the dimethylaminoethoxy group and the pyridine-2-carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

5-[2-(dimethylamino)ethoxy]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-12(2)5-6-15-8-3-4-9(10(13)14)11-7-8/h3-4,7H,5-6H2,1-2H3,(H,13,14)

InChI Key

KTMMTLUYZCFKOU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CN=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.